Pargamicin A

描述

属性

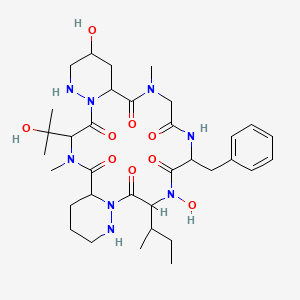

分子式 |

C34H52N8O9 |

|---|---|

分子量 |

716.8 g/mol |

IUPAC 名称 |

16-benzyl-13-butan-2-yl-14,24-dihydroxy-3-(2-hydroxypropan-2-yl)-4,20-dimethyl-1,4,10,11,14,17,20,26-octazatricyclo[20.4.0.06,11]hexacosane-2,5,12,15,18,21-hexone |

InChI |

InChI=1S/C34H52N8O9/c1-7-20(2)27-32(48)40-24(14-11-15-35-40)31(47)39(6)28(34(3,4)50)33(49)41-25(17-22(43)18-36-41)30(46)38(5)19-26(44)37-23(29(45)42(27)51)16-21-12-9-8-10-13-21/h8-10,12-13,20,22-25,27-28,35-36,43,50-51H,7,11,14-19H2,1-6H3,(H,37,44) |

InChI 键 |

RKUJJLKDDIAXRJ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C1C(=O)N2C(CCCN2)C(=O)N(C(C(=O)N3C(CC(CN3)O)C(=O)N(CC(=O)NC(C(=O)N1O)CC4=CC=CC=C4)C)C(C)(C)O)C |

同义词 |

pargamicin A |

产品来源 |

United States |

Chemical Structure and Stereochemical Elucidation of Pargamicin a

Overview of the Pargamicin A Cyclic Hexapeptide Scaffold

This compound is characterized as an 18-membered cyclic hexapeptide. chemistryviews.orgresearchgate.net This macrocyclic structure is formed by amide bonds between six amino acid residues, a significant portion of which are uncommon non-proteinogenic amino acids. nih.govmdpi.com The peptide backbone is notably complex, featuring five sequential N-substituted amide bonds, which contribute to its unique three-dimensional conformation and biological activity. nih.govnsf.gov The constituent amino acids of this scaffold are sarcosine (B1681465) (Sar), D-phenylalanine (D-Phe), N-hydroxyisoleucine ((N-OH)-Ile), D-piperazic acid (D-Piz), N-methyl-β-hydroxy-L-valine ((N-Me)-β-OH-Val), and γ-hydroxy-D-piperazic acid (γ-OH-D-Piz). researchgate.net

Characterization of Constituent Non-Proteinogenic Amino Acids

This compound belongs to a large family of over 200 non-ribosomal peptides that contain one or more piperazic acid (Piz) residues. chemrxiv.orgnih.gov Piperazic acid is a cyclic hydrazine (B178648) and a non-proteinogenic amino acid. researchgate.netnsf.gov In this compound, two such residues are present: D-piperazic acid (D-Piz) and a hydroxylated derivative, γ-hydroxy-D-piperazic acid (γ-OH-D-Piz). chemrxiv.orgresearchgate.netnsf.gov The presence of these cyclic, N-amino substituted residues contributes significantly to the conformational rigidity and structural complexity of the peptide. nih.govnsf.gov

Another key non-proteinogenic component of this compound is N-hydroxyisoleucine ((N-OH)-Ile). chemrxiv.orgnih.govnsf.gov N-hydroxylated amino acids are relatively rare in natural products and their incorporation into the peptide backbone introduces a unique functional group. nsf.gov The presence of the N-hydroxyl group can influence the electronic properties of the adjacent amide bond and participate in hydrogen bonding interactions, further shaping the molecule's conformation. nsf.gov The stereochemistry of this residue was initially unassigned. nih.govnsf.gov

This compound also features N-methyl-3-hydroxyvaline. chemrxiv.orgresearchgate.net This N-methylated and β-hydroxylated amino acid is another example of the extensive modifications found in this natural product. N-methylation of peptide backbones is a known strategy in nature to modulate conformational flexibility and resistance to proteolysis. chemrxiv.org The (N-Me)-β-OH-Val residue in this compound is also found in other biologically active non-ribosomal peptides. nsf.gov

N-Hydroxylated Amino Acid Residues (e.g., N-hydroxyisoleucine ((N-OH)-Ile))

Advanced Spectroscopic Analyses for Structural Assignment

The initial elucidation of this compound's structure relied heavily on various spectroscopic techniques. nih.govresearchgate.net High-resolution mass spectrometry was crucial for determining the molecular formula, while extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, TOCSY, HSQC, and HMBC, were employed to piece together the connectivity of the amino acid residues and identify their modifications. researchgate.netnsf.gov Comparison of ¹H and ¹³C NMR spectra of synthetic and natural this compound was instrumental in confirming the proposed structure. nih.govresearchgate.net

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of the constituent amino acids, particularly the non-proteinogenic ones, was a significant challenge. nih.govnsf.gov While advanced Marfey's method was used to determine the absolute configurations of most amino acids, the stereochemistry of the N-hydroxy-Ile residue could not be definitively assigned initially due to epimerization under acidic conditions. researchgate.net The final and complete configurational assignment of this compound was ultimately achieved through total synthesis. chemistryviews.orgnsf.gov By synthesizing diastereomers of this compound with different stereochemistries for the N-hydroxy-Ile residue and comparing their spectroscopic data and biological activity with the natural product, the absolute configuration of the N-hydroxy-Ile residue was determined to be (2S, 3S). chemistryviews.orgnih.govresearchgate.net This synthetic effort also confirmed the configurations of the other chiral centers within the molecule. nsf.gov

Configurational Assignment of the (N-OH)-Ile Residue

The initial isolation and characterization of this compound successfully determined the configurations of most of its constituent amino acids; however, the stereochemistry of the N-hydroxyisoleucine ((N-OH)-Ile) residue remained unassigned. nsf.govnih.govchemrxiv.orgdigitellinc.com Standard methods like the advanced Marfey's analysis, which were effective for other residues, proved unsuitable for (N-OH)-Ile. This was due to the residue's susceptibility to epimerization under the acidic hydrolysis conditions required for the analysis, which would lead to an unreliable result. researchgate.net

To definitively assign the absolute configuration of this crucial residue, research groups undertook the total synthesis of this compound. nsf.govchemrxiv.orgacs.org The prevailing hypothesis at the outset of these synthetic campaigns was that the (N-OH)-Ile residue possessed a (2S, 3S) configuration. This assumption was based on the common alternating L/D amino acid pattern observed in many related macrocyclic non-ribosomal hexapeptides. nih.gov

The successful elucidation was ultimately achieved by comparing the synthetic product with the natural isolate. nsf.govchemistryviews.org Researchers synthesized two potential diastereomers of this compound, including the one with the hypothesized (2S, 3S)-(N-OH)-Ile. chemistryviews.orgnih.gov This was accomplished through a convergent synthetic strategy involving the preparation of key peptide fragments, which were then coupled and cyclized. chemistryviews.orgresearchgate.net

The synthetic compound's identity was confirmed by rigorous comparison with an authentic sample of natural this compound. nsf.gov The key analytical methods and their findings are detailed below.

Detailed Research Findings

The conclusive assignment of the (2S, 3S) configuration was based on the following comparative data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the synthetic this compound containing the (2S, 3S)-(N-OH)-Ile residue were recorded. All proton and carbon chemical shift assignments were found to be in excellent agreement with those reported for the natural product. nsf.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Analytical HPLC analysis via co-injection of the synthetic (2S, 3S) molecule with an authentic sample of natural this compound showed identical retention times, further confirming their structural identity. nsf.govchemrxiv.orgresearchgate.net

Biological Activity: The biological evaluation of the synthetic diastereomers provided further evidence. The synthetic this compound with the (2S, 3S) configuration exhibited potent antibacterial activity comparable to the natural product. In contrast, its diastereomer showed significantly diminished or no activity, underscoring the critical importance of the correct stereochemistry for the compound's biological function. chemistryviews.orgnih.gov

Through this multi-faceted approach combining total synthesis and detailed spectroscopic and functional comparison, the absolute configuration of the (N-OH)-Ile residue in this compound was unequivocally established as (2S, 3S). nsf.govchemistryviews.orgnih.govresearchgate.net

The table below summarizes the analytical comparisons that led to the final configurational assignment.

| Analytical Method | Observation for (2S, 3S) Synthetic Diastereomer | Conclusion |

| ¹H and ¹³C NMR Spectroscopy | Chemical shifts were in "excellent agreement" with the natural isolate. nsf.govnih.gov | The synthetic molecule and the natural product have the same molecular structure. |

| Analytical HPLC Co-injection | A single peak was observed, confirming identical retention times with the natural product. nsf.gov | The synthetic molecule and the natural product are identical. |

| Antibacterial Activity Assay | Exhibited potent activity, similar to the natural product, while the other diastereomer was inactive. chemistryviews.org | The (2S, 3S) configuration is essential for biological function. |

Total Synthesis Strategies and Methodological Advancements

Rationale for Chemical Synthesis in Pargamicin A Research

This compound is a non-ribosomal cyclic hexapeptide that was first isolated in 2002 from the fermentation broth of Amycolatopsis sp. nsf.govresearchgate.net This natural product has demonstrated potent antimicrobial activity against high-priority, drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govdigitellinc.com Despite its promising biological profile, research and development of this compound as a potential therapeutic lead have been constrained by challenges associated with its supply from natural sources. nsf.gov Chemical synthesis provides a reliable and scalable alternative to isolation, furnishing the necessary quantities of the material for in-depth biological evaluation and structural confirmation. nsf.govchemrxiv.orgresearchgate.net

The molecular architecture of this compound is complex, featuring a densely substituted hexapeptide backbone. nsf.govnih.gov It contains several nonproteinogenic residues, including D-piperazic acid (D-Piz), γ-hydroxy-D-piperazic acid (γ-OH-D-Piz), N-methyl-β-hydroxy-L-valine, and N-hydroxy-isoleucine ((N-OH)-Ile), resulting in a macrocycle with five consecutive N-substituted amide bonds. digitellinc.com The initial isolation left the stereochemistry of the (N-OH)-Ile residue unassigned. nsf.govnih.gov Total synthesis was therefore essential not only to provide access to the molecule but also to definitively establish its complete stereochemical configuration. nih.govnih.govchemistryviews.org The successful synthesis ultimately confirmed the presence of a (2S,3S)-(N-OH)Ile residue in the natural product. nih.govchemistryviews.org

A primary advantage of establishing a total synthesis is the ability to produce structural analogs, or congeners, of the natural product. nsf.govresearchgate.netchemrxiv.orgresearchgate.net This capability is crucial for exploring the chemical space around the parent molecule. digitellinc.com Natural sources provide other members of the pargamicin family, such as Pargamicins B, C, and D, which differ subtly in their hydroxylation patterns and exhibit varied potencies. nsf.govresearchgate.net However, relying solely on fermentation limits the scope of accessible analogs. A robust synthetic route allows for the targeted and systematic modification of the this compound scaffold at various positions, including the amino acid residues and their side chains. nih.govchemrxiv.org For instance, a simplified analogue (Compound 22 ) was prepared via solid-phase peptide synthesis (SPPS) for direct comparison with the natural product. nih.govchemrxiv.org This analogue featured pipecolic acid (Pip) residues instead of the two piperazic acid moieties and lacked the hydroxyl groups on the (N-OH)-Ile and (N-Me)-β-OH-Val residues. nih.govchemrxiv.org The development of a flexible synthetic strategy, therefore, opens the door to creating a library of this compound congeners, which is instrumental for further research. digitellinc.com

The ability to generate congeners directly facilitates detailed structure-activity relationship (SAR) studies. nsf.govresearchgate.netchemrxiv.orgresearchgate.net SAR studies are fundamental to understanding which structural components of a molecule are essential for its biological activity and to designing new molecules with improved properties, such as enhanced potency or better selectivity. digitellinc.comnih.gov The total synthesis of this compound was designed with the explicit goal of enabling such studies. nsf.govnih.gov

By comparing the biological activity of synthetic this compound with that of its synthesized analogs, researchers can deduce the importance of specific functional groups and stereocenters. chemistryviews.org For example, the simplified analogue 22 (c[D-Phe-Ile-D-Pip-(N-Me)-Val-D-Pip-Sar]) showed no significant bacterial growth inhibition, which underscores the critical role of the side chain and backbone oxidations for the antimicrobial activity of this compound. nsf.govresearchgate.net Similarly, the synthesis and evaluation of a diastereomer of this compound revealed that the specific stereostructure of the natural product's cyclic peptide scaffold is crucial for its antibacterial potency. nih.govchemistryviews.org These findings, made possible only through chemical synthesis, provide a critical foundation for designing more potent and selective this compound-based antimicrobial agents. nih.govdigitellinc.com

| Compound | Key Structural Features | Antibacterial Activity | Implication for SAR |

| This compound (1) | Natural product with D-Piz, γ-OH-D-Piz, (N-OH)-Ile, and (N-Me)-β-OH-Val residues. | Potent activity against MRSA and VRE (MIC = 3.13 µg/mL). researchgate.net | The complete, oxidized structure is required for high potency. |

| Simplified Analogue (22) | Replaces Piz residues with Pip; lacks key hydroxyl groups. | No appreciable inhibition at 50 µg/mL. nsf.govresearchgate.net | Highlights the essential nature of the Piz rings and side-chain/backbone oxidations. |

| (2R,3R)-diastereomer of this compound | Identical to this compound except for the stereochemistry of the N-hydroxy-Ile residue. | Did not exhibit potent antibacterial activity. chemistryviews.org | Demonstrates that the specific (2S,3S) stereochemistry of the macrocyclic scaffold is critical for activity. |

Enabling Access to this compound Congeners

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of this compound presented significant challenges due to its sterically congested and highly modified peptide backbone. nsf.govnih.gov A key strategic decision in designing the synthesis was how to construct the two piperazic acid (Piz) residues within the macrocycle. nih.gov Incorporating pre-formed N-protected Piz residues into a growing peptide chain is notoriously difficult due to steric hindrance and the electronic deactivation of the Nα-(acyloxy)amino group. nih.gov

To circumvent this issue, the successful retrosynthetic strategy, as devised by Del Valle and coworkers, centered on a late-stage formation of the piperazine (B1678402) rings. nsf.govresearchgate.netnih.govchemrxiv.orgresearchgate.net This approach disconnects the target macrocycle 1 back to a linear hexapeptide precursor. The crucial disconnection occurs at the N-N bonds of the two Piz rings, revealing a linear peptide containing two orthogonally protected diaminopentanol substructures. This linear precursor is, in turn, assembled from smaller peptide fragments and specialized amino acid building blocks. nih.gov The macrolactamization, the final ring-closing step to form the 18-membered peptide backbone, was planned between the D-Phenylalanine and Sarcosine (B1681465) residues, as this is the sole secondary amide linkage in the structure. nih.gov

An alternative convergent approach, developed by Yoshida and colleagues, also recognized the challenges of Piz incorporation. chemistryviews.org Their retrosynthesis involved the disconnection of the macrocycle into two key tripeptide segments. nih.govchemistryviews.org These fragments were synthesized separately and then coupled together to form the linear hexapeptide precursor, which was subsequently cyclized. nih.gov This strategy also focused on incorporating the challenging piperazic acid derivatives during the linear elongation phase. nih.gov Both successful strategies avoided the problematic early-stage incorporation of fully formed Piz rings, highlighting this as a critical consideration in the synthesis of Piz-containing peptides. nsf.govnih.gov

Key Synthetic Methodologies and Coupling Reactions

The assembly of this compound required a careful selection of synthetic methods and coupling reagents to manage the sterically demanding environment and prevent side reactions like epimerization. nsf.govchemrxiv.orgresearchgate.net

The construction of the linear hexapeptide precursor was a major undertaking in both reported syntheses. In the Del Valle synthesis, the linear chain was assembled sequentially. chemrxiv.org For example, a dipeptide was formed using an HATU-mediated condensation. chemrxiv.org Subsequent couplings to build the tetrapeptide and then the full hexapeptide required different reagents to overcome the steric bulk and low nucleophilicity of the growing chain. chemrxiv.org Reagents such as Ghosez's reagent (for an acid chloride formation) and TCFH were employed for challenging coupling steps. chemrxiv.org

The Yoshida synthesis utilized a convergent strategy, preparing two separate tripeptide segments first. nih.govchemistryviews.org This approach involves the direct coupling of a poorly nucleophilic piperazic acid derivative. nih.gov The two tripeptide fragments were then joined together using triphosgene (B27547) and collidine to form the full linear precursor. nih.govchemistryviews.org This fragment-based approach can be more efficient for assembling complex peptides. Both strategies underscore the necessity of a flexible toolbox of peptide coupling reagents to successfully build sterically hindered, non-standard peptide backbones. chemrxiv.orgresearchgate.net

A cornerstone of the Del Valle group's total synthesis was the formation of the two piperazine rings at a late stage from a linear precursor. nsf.govresearchgate.netnih.govchemrxiv.orgresearchgate.net After assembly of the linear hexapeptide, which contained the acyclic precursors to the Piz residues, a tandem cyclization was performed. nih.gov This key transformation was achieved under Mitsunobu conditions, using diethyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), to simultaneously form both six-membered piperazine (diazinane) rings in a single step. nih.gov This elegant strategy efficiently installed the challenging heterocyclic systems after the main peptide backbone was already in place, bypassing the difficulties of using pre-formed Piz building blocks. nih.govdigitellinc.com

Following the formation of the Piz rings, the final macrocyclization was performed. After screening several conditions, it was found that propylphosphonic anhydride (B1165640) (T3P) or diphenylphosphoryl azide (B81097) (DPPA) under high-dilution conditions effectively promoted the final ring-closing amide bond formation to yield the this compound macrocycle. nsf.govnih.govresearcher.life This late-stage sequence of piperazine formation followed by macrolactamization proved critical to the successful completion of the total synthesis. nsf.govnih.gov

Macrolactamization Techniques for Cyclic Peptide Assembly

The formation of the macrocyclic structure of this compound is a critical step that presents considerable challenges. The molecule's architecture, with only a single secondary amide linkage between the D-Phe and Sar residues, significantly limits the possible sites for cyclization. nih.govchemrxiv.org Initial efforts to achieve macrolactamization of the linear hexapeptide precursor were met with difficulties, leading to low yields and the formation of substantial amounts of cyclo-oligomers, even when performed under high-dilution conditions. nih.govchemrxiv.orgresearchgate.net

To overcome this obstacle, researchers conducted a systematic screening of various condensation reagents to identify the most efficient method for the desired ring closure. chemrxiv.org Using LCMS to monitor the reaction at a 1 mM substrate concentration, different reagents were evaluated for their ability to promote the intramolecular cyclization over intermolecular oligomerization. chemrxiv.org

Table 1: Screening of Macrolactamization Reagents for this compound Synthesis

| Reagent System | Outcome | Reference |

|---|---|---|

| Various | Poor yields and significant cyclo-oligomer formation | nih.govchemrxiv.org |

| DPPA / DIEA | Optimal conversion to the desired macrocycle | chemrxiv.org |

This table summarizes the findings from screening various condensation reagents for the crucial macrolactamization step. The data highlights the superior performance of the acyl azide method (DPPA/DIEA) in one approach.

The screening process revealed that activating the C-terminal carboxylate as an acyl azide using diphenylphosphoryl azide (DPPA) in the presence of N,N-diisopropylethylamine (DIEA) provided the best conversion to the target macrocycle. chemrxiv.org In a separate total synthesis effort, a different strategy employing Propanephosphonic acid anhydride (T3P) also proved effective for this challenging cyclization step. researchgate.netnih.gov These findings underscore the critical role of reagent selection in successfully assembling the complex cyclic peptide backbone of this compound.

Stereoselective Synthesis of Challenging Amino Acid Building Blocks

The total synthesis of this compound relies on the efficient and stereocontrolled preparation of its unusual amino acid components, namely γ-hydroxy-D-piperazic acid (γ-OH-D-Piz) and (N-Me)-β-OH-Val.

Preparation of γ-OH-D-Piz Precursors

The incorporation of piperazic acid residues, particularly functionalized ones like γ-OH-D-Piz, poses a significant synthetic hurdle due to their steric bulk and the electronic deactivation of the Nα-(acyloxy)amino group, which complicates their direct use in peptide coupling. nih.govchemrxiv.org To circumvent this, a late-stage piperazine ring formation strategy was adopted. nih.govdigitellinc.comnsf.govchemrxiv.org

This approach involves synthesizing a linear, acyclic precursor of the γ-OH-D-Piz residue that can be readily incorporated into the growing peptide chain. nih.govdigitellinc.comchemrxiv.org The key steps for preparing this building block are outlined below:

Starting Material : The synthesis begins with Troc-D-Glu(Bn)-OMe. nih.govchemrxiv.org

Diastereoselective Hydroxylation : A five-step sequence, highlighted by a diastereoselective Cγ electrophilic hydroxylation of the D-glutamate derivative, is used to prepare a key hydroxylated intermediate. nih.govnsf.govchemrxiv.org

Amination : Following the removal of the Troc protecting group, a crucial electrophilic amination step is performed using 2-tert-butyl-3,3-diethyl oxaziridine-2,3,3-tricarboxylate (TBDOT) to install the second nitrogen atom, yielding the final, orthogonally protected building block. nih.govchemrxiv.orgresearchgate.net

This submonomer strategy, where the piperazine ring is formed late in the synthesis, proved essential for the successful assembly of the sterically crowded hexapeptide. digitellinc.com

Synthesis of (N-Me)-β-OH-Val Derivatives

The (N-Me)-β-OH-Val residue, also found in other natural products like luzopeptins and aureobasidin A, required a dedicated enantioselective synthesis. nih.govnsf.govchemrxiv.org A highly efficient, four-step chiral auxiliary approach was developed. nsf.govchemrxiv.org

Table 2: Synthetic Route to the (N-Me)-β-OH-Val Building Block

| Step | Description | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Troc protection of N-methylglycine (Sarcosine) | Troc-Cl, aq. NaOH | - | nih.govnsf.govchemrxiv.org |

| 2 | Condensation with chiral auxiliary | Evans' (R)-4-benzyl-2-oxazolidinone, EDC, DMAP | 62% (2 steps) | nih.govnsf.govchemrxiv.org |

| 3 | Stereoselective aldol (B89426) reaction | Titanium enolate, acetone (B3395972) | 78% | nsf.gov |

This table details the four-step sequence developed for the stereoselective synthesis of the (N-Me)-β-OH-Val precursor, relying on a chiral auxiliary to control the stereochemistry of the aldol reaction.

The synthesis begins with the Troc protection of sarcosine, which is then coupled to an Evans' chiral auxiliary. nih.govchemrxiv.org The subsequent reaction of the titanium enolate of this adduct with acetone proceeds as a highly diastereoselective aldol reaction to create the desired β-hydroxy stereocenter. nsf.gov Finally, the chiral auxiliary is cleaved to furnish the carboxylic acid building block, ready for peptide coupling. nsf.gov

Overcoming Synthetic Challenges and Innovations

The assembly of this compound's densely substituted hexapeptide backbone is a testament to modern synthetic innovation, requiring careful solutions to issues of steric hindrance and stereochemical integrity. nih.govnsf.govnih.gov

Addressing Sterically Demanding Condensation Reactions

The sequential N-substituted residues in this compound create a sterically congested environment that severely challenges standard peptide coupling reactions. nih.govdigitellinc.com The late-stage formation of the piperazic acid rings was a key strategic decision to mitigate some of this steric hindrance during the assembly of the linear precursor. nih.govchemrxiv.org

Even with this strategy, specific coupling steps remained exceptionally demanding. For instance, the condensation of a tetrapeptide intermediate with an Fmoc-protected hydroxynorvaline derivative required significant optimization. nih.govchemrxiv.org The successful coupling was achieved by using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TCFH) as the activation reagent in the presence of the sterically hindered base 2,4,6-collidine. nih.govchemrxiv.org The use of TCFH was deemed "critical" for the success of this sterically demanding condensation. nih.govchemrxiv.org An alternative approach in a different synthesis involved using triphosgene and collidine to couple two tripeptide fragments, showcasing another effective solution for these challenging reactions. researchgate.netnih.gov

Mitigating Cα Epimerization During Peptide Coupling

A common side reaction in peptide synthesis, particularly when dealing with sterically hindered or activated amino acids, is the loss of stereochemical integrity at the α-carbon (Cα epimerization). nih.govnsf.govchemrxiv.org Given the dense substitution pattern of this compound, there was a high proclivity for this unwanted reaction. nsf.govchemrxiv.org

Careful selection of coupling reagents and conditions was paramount to preserving the stereochemistry of each amino acid residue throughout the synthesis. A notable example of successful epimerization suppression was the coupling between the (N-Me)-β-OH-Val building block and a dipeptide fragment. nih.govchemrxiv.org In this step, the carboxylic acid of the (N-Me)-β-OH-Val derivative was activated using Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) and then condensed with the dipeptide in the presence of sodium bicarbonate. nih.govchemrxiv.org This protocol afforded the desired tripeptide in good yield with no detectable epimerization, demonstrating that with the right choice of reagents, even challenging couplings within the this compound backbone could be achieved with high fidelity. nih.govchemrxiv.org

Managing Amide Bond Lability in Complex Sequences

The assembly of this compound's densely substituted hexapeptide backbone necessitates careful management of amide bond lability, a term that in this context refers to both the susceptibility to cleavage and the propensity for Cα epimerization during coupling reactions. nih.govresearchgate.netnsf.gov The presence of contiguous modified residues, including D-piperazic acid (D-Piz), γ-hydroxy-D-piperazic acid (γ-OH-D-Piz), and N-hydroxyisoleucine ((N-OH)-Ile), complicates traditional peptide assembly strategies. nsf.govacs.org

Challenges in Peptide Coupling and Epimerization Control:

A primary concern is the heightened risk of epimerization, the change in stereochemistry at a chiral center, which is a common side reaction during amide bond formation. This is particularly problematic when coupling sterically hindered amino acid residues, as seen in the this compound backbone. nih.govchemrxiv.org For instance, the coupling of a tetrapeptide intermediate with a protected hydroxynorvaline derivative proved to be a sterically demanding condensation. chemrxiv.org Initial attempts using common coupling reagents failed to produce the desired product in appreciable amounts. chemrxiv.org

Another point of lability was identified at the Cα–Nα bond of the Alloc-(N-OAlloc)-Ile residue, which is susceptible to elimination under basic conditions. nih.govchemrxiv.org Furthermore, the final macrolactamization step, which forms the cyclic structure, is a critical juncture where amide bond instability can lead to poor yields and the formation of cyclo-oligomers. chemrxiv.org

Strategic Selection of Coupling Reagents:

To overcome these challenges, researchers conducted systematic screenings of various condensation reagents and reaction conditions to identify protocols that minimize side reactions while maximizing yield. chemrxiv.org The choice of coupling reagent proved critical for both fragment condensations and the final macrolactamization.

For the challenging tetrapeptide formation, several standard coupling reagent and base combinations were tested. As detailed in the table below, the successful formation of the target tetrapeptide was achieved only with a specific reagent, highlighting the sensitivity of this particular amide bond formation. chemrxiv.org

Table 1: Evaluation of Coupling Reagents for a Sterically Demanding Condensation in this compound Synthesis

| Coupling Reagent / Base Combination | Outcome | Reference |

|---|---|---|

| HATU / DIPEA | No appreciable amount of product | chemrxiv.org |

| Ghosez' reagent / NaHCO₃ | No appreciable amount of product | chemrxiv.org |

| PyBrOP / DIPEA | No appreciable amount of product | chemrxiv.org |

| BEP / NMI | No appreciable amount of product | chemrxiv.org |

| i-BuOCOCl / NMM | No appreciable amount of product | chemrxiv.org |

| TCFH / 2,4,6-collidine | Successful condensation (67% yield over 2 steps) | chemrxiv.org |

Similarly, for the crucial macrolactamization step, a variety of condensation reagents were screened via LCMS to determine the relative efficiency of macrocycle formation. chemrxiv.org The activation of the C-terminal carboxylate as an acyl azide using diphenylphosphoryl azide (DPPA) with diisopropylethylamine (DIEA) resulted in the optimal conversion to the desired macrocycle, minimizing the formation of unwanted oligomers. chemrxiv.orgnsf.gov This method proved superior to other tested reagents. chemrxiv.org

Mechanism of Action Studies of Pargamicin a at the Molecular and Cellular Level

Investigation of Bacterial Cell Membrane Interaction

The principal antibacterial effect of Pargamicin A is attributed to its direct interaction with the bacterial cell membrane. nih.gov Studies have demonstrated that the rapid bactericidal activity of this compound is correlated with the disruption of the bacterial cell membrane's potential and function. researchgate.netnih.gov

A key event in this compound's mechanism is the induction of bacterial cell membrane depolarization. chemrxiv.orgnih.govnsf.gov This disruption of the membrane's electrical potential is a critical step that initiates a cascade of events leading to bacterial cell death. researchgate.net The process involves altering the ion movement across the cytoplasmic membrane, which dissipates the established membrane potential necessary for cellular viability.

The depolarization induced by this compound leads to a subsequent loss of essential membrane functions and a compromise of its structural integrity. researchgate.netnih.gov This loss of function affects critical cellular processes that rely on a stable membrane, ultimately proving lethal to the bacterium. researchgate.net

Induction of Membrane Depolarization

Comparative Analysis of Membrane-Targeting Mechanisms

While other antibiotics also target the bacterial membrane, the specific mechanism of this compound exhibits distinct characteristics.

Preliminary studies on its mechanism of action have indicated that this compound induces bacterial cell membrane depolarization and subsequent loss of function in a manner that is different from that of the lipopeptide antibiotic Daptomycin. chemrxiv.orgnih.govnsf.govresearchgate.net Although Daptomycin's mechanism also involves membrane depolarization, the specific interactions and downstream effects of this compound are considered distinct. researchgate.netnsf.gov

Initial Identification as a Poly-ADP Ribose Glycohydrolase (PARG) Inhibitor

Interestingly, this compound was first identified due to its activity as an inhibitor of poly-ADP ribose glycohydrolase (PARG). chemrxiv.orgnih.govnsf.gov However, this inhibitory activity was found to be weak. digitellinc.comnih.govcambridge.org The compound was later recognized for its more potent capabilities as an antibacterial agent. chemrxiv.orgnih.govdigitellinc.com

Elucidating Multifunctional Antibacterial Properties

This compound is recognized for its potent and multifunctional antibacterial properties, particularly its activity against clinically significant drug-resistant pathogens. researchgate.net It has demonstrated significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. researchgate.netresearchgate.netnih.gov This broad efficacy against challenging Gram-positive bacteria underscores its potential as a lead compound for developing new antibiotics. researchgate.netchemistryviews.org

Research Findings: Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound has been quantified through Minimum Inhibitory Concentration (MIC) testing against various bacterial panels. The results are compared with standard-of-care antibiotics.

| Organism Panel | This compound | Vancomycin (B549263) | Linezolid | Daptomycin |

| Staphylococcus aureus (MIC₅₀/₉₀ in µg/mL) | 3.13 / 3.13 | Referenced | Referenced | Referenced |

| Enterococcus spp. (MIC₅₀/₉₀ in µg/mL) | 3.13 / 3.13 | Referenced | Referenced | Referenced |

| Streptococcus spp. (MIC₅₀/₉₀ in µg/mL) | 1.56 / 3.13 | Referenced | Referenced | Referenced |

| Data sourced from studies on this compound's activity against panels of bacterial isolates. chemrxiv.orgnsf.gov |

Structure Activity Relationship Sar Studies of Pargamicin a and Its Analogs

Design and Synthesis of Pargamicin A Congeners and Derivatives

The chemical synthesis of this compound and its analogs is a complex undertaking due to its cyclic structure and the presence of several non-proteinogenic amino acids. nih.govdigitellinc.com These synthetic efforts are essential for confirming the structure of the natural product and for creating a library of related compounds to probe the SAR. researchgate.netnsf.gov

A key challenge in the synthesis of pargamicins is the construction of the densely substituted hexapeptide backbone, which includes five sequential N-substituted amide bonds. nih.govdigitellinc.com Researchers have developed strategies that involve the late-stage formation of the piperazic acid rings and careful selection of coupling reagents to assemble the sterically hindered peptide chain. researchgate.netnsf.gov These synthetic routes enable the creation of pargamicin congeners with targeted modifications, facilitating detailed SAR studies. researchgate.netnsf.gov

In addition to this compound, several other naturally occurring congeners, namely Pargamicins B, C, and D, have been isolated from the same actinomycete strain, Amycolatopsis sp. nih.govnsf.gov These compounds share the same cyclic hexapeptide core but differ in the degree of oxidation of certain amino acid residues. nsf.gov

The antimicrobial activities of these naturally occurring pargamicins show notable differences, highlighting the sensitivity of the biological activity to subtle structural changes. nih.govpjmonline.org this compound and Pargamicin C exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.govpjmonline.org In contrast, Pargamicins B and D show weaker antibacterial activity. nih.govpjmonline.org

Specifically, subtle modifications to the N-hydroxyisoleucine ((N-OH)-Ile) and γ-hydroxy-D-piperazic acid (γ-OH-D-Piz) residues in Pargamicins B and D are associated with this diminished potency. nih.govnsf.gov Pargamicin C, which retains much of the antimicrobial strength of this compound, has MIC values between 2 and 4 µg/ml against MSSA and MRSA, and between 0.5 to 1 µg/ml against E. faecium and E. faecalis. nih.govpjmonline.org Pargamicins B and D, however, have higher MIC values of 8 µg/ml against E. faecium and E. faecalis. nih.govpjmonline.org This demonstrates that the specific oxidation pattern of the side chains is a critical determinant of the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Naturally Occurring Pargamicins

| Compound | Target Organism | MIC (µg/mL) |

| Pargamicin C | MSSA and MRSA | 2 - 4 |

| Pargamicin C | E. faecium and E. faecalis | 0.5 - 1 |

| Pargamicin B | E. faecium and E. faecalis | 8 |

| Pargamicin D | E. faecium and E. faecalis | 8 |

To further probe the SAR of this compound, researchers have designed and synthesized simplified analogs. researchgate.netnsf.gov These efforts aim to identify the minimal structural requirements for antimicrobial activity and to create compounds with improved properties. nsf.gov

One such simplified analog was created by replacing the two piperazic acid residues with pipecolic acid (Pip) and removing the hydroxyl groups from the (N-OH)-Ile and N-methyl-β-hydroxy-L-valine ((N-Me)-β-OH-Val) residues. chemrxiv.org This simplified cyclic hexapeptide, cyclo[Sar-D-Phe-Ile-D-Pip-L-N-Me-Val-D-Pip], was synthesized using solid-phase peptide synthesis. digitellinc.com

Biological evaluation of this simplified analog revealed that it had no significant bacterial growth inhibition at concentrations up to 50 μg/mL. nih.gov This finding underscores the critical importance of the side-chain and backbone oxidations for the potent antimicrobial activity of this compound. nih.gov The absence of activity in the simplified analog highlights that the piperazic acid residues and the hydroxylated side chains are not merely structural scaffolds but are active participants in the molecule's biological function. nsf.gov

Characterization of Naturally Occurring Pargamicins (B, C, D) and Their Antimicrobial Profiles

Influence of Specific Amino Acid Residues on Antimicrobial Activity

The unique amino acid composition of this compound is central to its biological activity. researchgate.netnsf.gov The presence of non-proteinogenic residues, particularly those with oxidized side chains and modified backbones, plays a direct role in its potent antimicrobial effects. nih.govnsf.gov

This compound contains two piperazic acid (Piz) residues, one of which is a γ-hydroxy-D-piperazic acid (γ-OH-D-Piz). nih.govnsf.gov These cyclic hydrazino acid residues are a defining feature of a large family of biologically active non-ribosomal peptides. nih.govnd.edu The N-amino modification within the peptide backbone influences the conformation of the amide bonds and contributes to resistance against proteolytic degradation. nd.edu

The total synthesis of this compound has allowed for the creation of analogs where these residues are altered. researchgate.netnsf.gov As mentioned previously, the replacement of the piperazic acid moieties with pipecolic acid resulted in a complete loss of antibacterial activity, demonstrating their essential role. nih.govchemrxiv.org The hydroxyl group on the γ-OH-D-Piz residue also appears to be important, as alterations in this region in Pargamicin D lead to reduced potency. nih.govnsf.gov

The oxidized side chains of this compound are critical for its antimicrobial potency. nih.govnsf.gov The molecule contains an N-hydroxyisoleucine ((N-OH)-Ile) and an N-methyl-β-hydroxy-L-valine ((N-Me)-β-OH-Val) residue. nsf.gov

The significance of these oxidized functionalities is highlighted by comparing the activity of this compound with its simplified, non-hydroxylated analog, which was found to be inactive. nih.gov Furthermore, the differences in activity between the naturally occurring pargamicins B, C, and D are directly linked to variations in these oxidized residues. nih.govnsf.gov For instance, changes to the (N-OH)-Ile residue contribute to the weaker activity of Pargamicins B and D compared to this compound. nsf.gov These findings collectively indicate that the hydroxyl groups on the amino acid side chains are key pharmacophoric features, likely involved in target binding or membrane interaction.

Importance of Piperazic Acid and its Hydroxylated Forms

Impact of Cyclic Peptide Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, of the cyclic peptide framework of this compound is a crucial factor in determining its biological activity. researchgate.netchemistryviews.org The synthesis of different stereoisomers (diastereomers) of this compound has provided direct evidence for the importance of the correct spatial orientation of its constituent amino acids. chemistryviews.org

During the total synthesis of this compound, the absolute configuration of the N-hydroxy-Ile residue was determined to be (2S, 3S). researchgate.netchemistryviews.org A diastereomer of this compound with a different stereochemistry at this position was also synthesized and evaluated. chemistryviews.org

The results of antimicrobial testing showed that while the synthetic this compound with the natural (2S, 3S) configuration exhibited potent antibacterial activity comparable to the natural product, its diastereomer was significantly less active. researchgate.netchemistryviews.org This demonstrates that the specific stereostructure of the cyclic peptide scaffold is essential for inducing the desired antibacterial effect. chemistryviews.org The precise arrangement of the side chains and backbone functionalities in three-dimensional space is critical for the molecule to adopt the correct conformation for binding to its biological target and exerting its inhibitory action. researchgate.netnd.edu

Identification of Key Pharmacophoric Elements for Optimized Bioactivity

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a focal point of recent research, driven by the compound's potent antimicrobial activity against high-priority pathogens. Through the total synthesis of this compound and the creation of various analogs, key structural features essential for its biological function have been elucidated. researchgate.netnih.govnsf.govnih.gov These studies have begun to delineate the pharmacophore of this compound, highlighting the critical contributions of specific amino acid residues, their stereochemistry, and various functional group modifications to its antibacterial potency. researchgate.netnih.gov

Initial insights into the SAR of pargamicins came from the characterization of naturally occurring analogs, Pargamicin B, C, and D. nih.gov Comparative analysis of these compounds revealed that even subtle structural modifications to the this compound scaffold can lead to significant changes in antibacterial activity. For instance, alterations at the N-hydroxyisoleucine ((N-OH)-Ile) and γ-hydroxy-D-piperazic acid (γ-OH-D-Piz) residues, as seen in pargamicin B and D, result in diminished potency. nih.gov This underscores the importance of these specific oxidized residues for optimal bioactivity.

Further elucidation of the pharmacophoric requirements of this compound has been achieved through the total synthesis and evaluation of designed analogs. A pivotal study involved the synthesis of a simplified analog, designated as compound 22 , in which both piperazic acid (Piz) residues were replaced by pipecolic acid (Pip), and the hydroxyl groups on the (N-OH)-Ile and N-methyl-β-hydroxyvaline ((N-Me)-β-OH-Val) residues were absent. nih.gov This analog demonstrated no significant antibacterial activity, which strongly indicates that the oxidized sidechains and the piperazic acid backbone are indispensable components of the pargamicin pharmacophore. nih.gov

The stereochemistry of the cyclic hexapeptide backbone has also been identified as a crucial determinant of antibacterial efficacy. A comparison of the biological activity of synthetic this compound with one of its diastereomers revealed that the specific stereostructure of the natural product's scaffold is vital for potent activity. researchgate.net This finding suggests that a precise three-dimensional arrangement of the pharmacophoric elements is necessary for effective interaction with its biological target.

The key pharmacophoric elements of this compound identified to date can be summarized as:

The presence of piperazic acid residues.

Hydroxyl groups on the (N-OH)-Ile and (N-Me)-β-OH-Val residues.

The specific stereoconfiguration of the cyclic peptide core.

The following tables provide a summary of the structural variations among pargamicin analogs and their corresponding impact on bioactivity, based on available research findings.

Table 1: Structure-Activity Relationship of Natural Pargamicin Analogs

| Compound | Structural Modification relative to this compound | Reported Bioactivity |

| This compound | - | Potent antibacterial activity |

| Pargamicin B | Alteration at the (N-OH)-Ile residue | Diminished potency |

| Pargamicin C | Retains much of the activity of this compound | High potency |

| Pargamicin D | Alteration at the γ-OH-D-Piz residue | Diminished potency |

Data sourced from reference nih.gov

Table 2: Bioactivity of a Key Synthetic this compound Analog

| Compound | Structural Features | Antibacterial Activity (MIC at 50 µg/mL) |

| This compound | Contains two piperazic acid residues; features hydroxylated (N-OH)-Ile and (N-Me)-β-OH-Val residues. | Active |

| Analog 22 | Piperazic acid residues replaced with pipecolic acid; lacks hydroxyl groups on the corresponding isoleucine and valine residues. | No appreciable inhibition |

Data sourced from reference nih.gov

Biosynthetic Pathway Elucidation and Engineering for Pargamicin a Production

Characterization of the Producing Microorganism (Amycolatopsis sp. ML1-hF4)

Pargamicin A is a secondary metabolite produced by the actinomycete strain designated ML1-hF4, which was isolated from a soil sample in Shinagawa, Tokyo, Japan. nih.govmdpi.com Morphological and phylogenetic analysis identified this strain as a member of the genus Amycolatopsis. nih.govresearchgate.net This genus is a well-known source of medically important antibiotics, including vancomycin (B549263) and rifamycin (B1679328). mdpi.com The strain Amycolatopsis sp. ML1-hF4 is also responsible for producing other related compounds, such as pargamicins B, C, and D, as well as valgamicins A, C, T, and V, which were discovered during the optimization of this compound production. mdpi.comresearchgate.net

Genetic Basis of this compound Biosynthesis

The complex structure of this compound, a cyclic hexapeptide, points towards a biosynthetic origin rooted in non-ribosomal peptide synthetase (NRPS) machinery. nsf.govnih.gov These large, multi-enzyme complexes are common in bacteria and fungi for the synthesis of peptide-based natural products. nih.gov

Identification of Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster within the genome of Amycolatopsis sp. ML1-hF4. nsf.govdoi.org NRPSs are modular enzymes, with each module typically responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.gov The gene cluster for this compound contains the necessary domains for the activation, modification, and condensation of its constituent amino acids. doi.org Analysis of the Amycolatopsis sp. ML1-hF4 genome has revealed the presence of multiple PKS/NRPS gene clusters, highlighting the strain's potential for producing a variety of secondary metabolites. doi.org

Discovery and Characterization of Biosynthetic Enzymes (e.g., Piperazate Synthase)

A key feature of this compound is the presence of the non-proteinogenic amino acid piperazic acid. nih.gov The formation of the N-N bond in piperazic acid is a critical step in the biosynthesis and is catalyzed by a specialized enzyme. Recent research has identified a heme-dependent enzyme, piperazate synthase, which is responsible for this transformation. nih.govsci-hub.se The biosynthetic pathway also involves other crucial enzymes, such as those responsible for the hydroxylation of specific residues, contributing to the final complex structure of this compound. nsf.gov

Strategies for Enhancing this compound Yield and Production

To meet the potential demand for this compound, researchers have explored various strategies to increase its production by Amycolatopsis sp. ML1-hF4. researchgate.net These efforts focus on both optimizing the growth conditions of the microorganism and genetically modifying the strain for improved output. researchgate.netdntb.gov.ua

Optimization of Fermentation Conditions

The production of secondary metabolites like this compound is highly dependent on the environmental and nutritional conditions of the fermentation process. nih.gov Optimization of factors such as medium composition, pH, temperature, and aeration can significantly impact the yield. dntb.gov.ua For instance, the initial discovery of pargamicins B, C, and D, and the valgamicins occurred during efforts to optimize the production of this compound, indicating the sensitivity of the biosynthetic machinery to fermentation parameters. mdpi.comresearchgate.net Statistical methods, such as response surface methodology, are often employed to systematically enhance the production of microbial metabolites. nih.gov

Metabolic Engineering Approaches for Strain Improvement

Metabolic engineering offers a powerful approach to enhance the production of desired compounds by modifying the genetic makeup of the producing organism. nih.gov For Amycolatopsis sp. ML1-hF4, this could involve several strategies. Overexpression of the this compound biosynthetic gene cluster or specific rate-limiting enzymes could lead to increased flux through the pathway. Furthermore, deleting genes responsible for competing metabolic pathways that drain precursors away from this compound synthesis could also enhance its yield. mdpi.com The identification and characterization of the complete biosynthetic gene cluster are crucial first steps for these targeted genetic manipulations. researchgate.net

Genetic Manipulation of Regulatory Elements

The regulation of secondary metabolite biosynthesis in actinomycetes is complex, often involving pathway-specific regulatory genes that can act as activators or repressors. While specific examples of manipulating regulatory elements for this compound overproduction are not extensively detailed in the literature, strategies applied to other compounds from the genus Amycolatopsis provide a clear framework for potential engineering approaches. mdpi.com.

For instance, in the biosynthesis of rifamycin by Amycolatopsis mediterranei, the genes RifZ and RifQ were identified as critical regulatory factors. mdpi.com. RifZ was found to directly regulate the transcription of all operons within the rifamycin BGC. mdpi.com. Conversely, RifQ acts as an inhibitor of rifamycin B export; its inactivation led to an increased yield of the antibiotic without negatively impacting the growth of the producing strain. mdpi.com. Similarly, manipulating two pathway-specific activator genes in Streptomyces aurantiacus was shown to enhance the production of aurantimycin. acs.org.

These examples underscore a common strategy in metabolic engineering: identifying and subsequently overexpressing activator genes or deleting repressor genes to boost the output of a desired compound. Applying such a strategy to the this compound gene cluster would involve identifying homologous regulatory genes within the cluster or elsewhere in the genome and altering their expression to drive increased flux through the biosynthetic pathway. Research into the regulatory genes governing this compound biosynthesis remains a promising area for future investigation to enhance production titers. mdpi.com.

Application of Whole-Genome Sequencing and Systems Biology

Whole-genome sequencing is a foundational tool in modern natural product research, enabling the identification and analysis of the biosynthetic gene clusters responsible for producing compounds of interest. db-thueringen.de. For mycelially growing actinomycetes, a significant portion of their large genomes can be dedicated to secondary metabolism, highlighting the vast untapped potential within these organisms. db-thueringen.de.

The producing organism of this compound, Amycolatopsis sp. ML1-hF4, was subjected to whole-genome sequencing to identify the genetic locus for its production. doi.org. This analysis revealed that the genes responsible for pargamicin biosynthesis (par) are located within a single biosynthetic gene cluster alongside those for valgamicin (val), another class of cyclic peptides produced by the same strain. mdpi.comdoi.org. The sequencing was performed using the Illumina NextSeq platform, and the resulting genome was assembled and analyzed. doi.org. This genomic data provides the essential blueprint for understanding the enzymatic steps of the pathway and for designing rational engineering strategies.

The table below summarizes key genomic features of sequenced Amycolatopsis strains, illustrating the typical characteristics of this genus.

| Feature | Amycolatopsis sp. ML1-hF4 doi.org | Amycolatopsis sp. WGS_07 |

|---|---|---|

| Sequencing Platform | Illumina NextSeq | Not Specified |

| Total Genome Size | 9,290,682 bp | 10,225,713 bp |

| GC Content | Not Specified | 69.52% |

| Number of Contigs | 217 | 1 |

| Contig N50 | 85,483 bp | 10,225,713 bp |

Bioinformatic analysis of the par gene cluster allows for the putative assignment of functions to the open reading frames (ORFs) based on homology to known enzymes. This includes the core nonribosomal peptide synthetase (NRPS) enzymes that assemble the peptide backbone, as well as tailoring enzymes responsible for modifications like hydroxylation and cyclization. doi.orgresearchgate.net.

The table below lists a selection of genes identified within the valgamicin-pargamicin biosynthetic gene cluster and their proposed functions.

| Gene (ORF) | Size (amino acids) | Homologue [Origin] | Identity/Similarity (%) | Proposed Function |

|---|---|---|---|---|

| orf1 | 234 | WP_244181665 [Streptomyces curacoi] | 68/78 | LmbU family protein doi.org |

This genomic information forms the basis of a systems biology approach, where data from genomics, transcriptomics, proteomics, and metabolomics can be integrated to build a comprehensive model of the organism's metabolic network. Such a model can predict metabolic bottlenecks and identify novel targets for genetic manipulation to optimize the production of this compound.

Advanced Research Methodologies and Future Directions in Pargamicin a Research

Development of Advanced Analytical Techniques for Pargamicin A and its Metabolites

The unique structural characteristics of this compound, a cyclic hexapeptide, necessitate the use of sophisticated analytical methods for its identification and characterization. nih.gov Spectroscopic analyses are fundamental in elucidating its complex structure, which includes uncommon amino acid residues like piperazic acid. nih.govresearchgate.net The initial determination of this compound's structure was accomplished through various spectroscopic techniques. nih.gov

Further research has focused on the total synthesis of this compound, a process that not only confirms the structural assignment but also allows for the creation of analogues for structure-activity relationship (SAR) studies. researchgate.netchemrxiv.org These synthetic efforts rely on advanced analytical techniques to verify the correct assembly and stereochemistry of the molecule. nih.gov For instance, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for comparing synthetic this compound with the natural product to ensure their identity. nih.gov The development of these synthetic and analytical methodologies is critical for producing sufficient quantities of this compound and its derivatives for further research, given that it is naturally produced in limited amounts. creighton.edu

Future advancements in analytical techniques will likely involve the use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—coupled with bioinformatics. nih.gov These approaches can help in understanding the biosynthetic pathway of this compound in its producing organism, Amycolatopsis sp., and potentially lead to the discovery of new, related metabolites. nih.govpjmonline.org By analyzing the metabolic byproducts, researchers can gain deeper insights into the compound's mechanism of action and potential degradation pathways.

In Vitro Studies on this compound Activity Against Diverse Bacterial Pathogens

This compound has demonstrated significant in vitro activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains. nih.govresearchgate.netnih.govresearchgate.net

Comprehensive Assessment of Antimicrobial Spectrum Against Gram-Positive Bacteria

This compound exhibits potent antibacterial activity against clinically significant Gram-positive pathogens. nih.govnih.gov Studies have consistently shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, which are major causes of hospital-acquired infections. nih.govresearchgate.netresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. While specific MIC values for this compound are detailed in various studies, its analogue, Pargamicin C, has shown MIC values between 2 and 4 μg/ml against methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA). nih.gov Against Enterococcus faecium and Enterococcus faecalis, Pargamicin C's MIC values were even lower, ranging from 0.5 to 1 μg/ml. nih.gov this compound itself has been reported to have potent activity against these same pathogens. nih.govresearchgate.net The activity of this compound and its related compounds highlights their potential as therapeutic agents for infections caused by these drug-resistant bacteria. researchgate.net

Table 1: In Vitro Antibacterial Activity of Pargamicin Analogues Against Gram-Positive Bacteria

| Bacterial Species | Strain Type | Pargamicin C MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | MSSA | 2 - 4 |

| Staphylococcus aureus | MRSA | 2 - 4 |

| Enterococcus faecium | VRE | 0.5 - 1 |

| Enterococcus faecalis | VRE | 0.5 - 1 |

| Enterococcus faecium | 8 (Pargamicin B & D) | |

| Enterococcus faecalis | 8 (Pargamicin B & D) |

Data sourced from a study on the secondary metabolites of Actinomycetes. nih.gov

Investigation of Bactericidal Kinetics and Time-Kill Studies

Time-kill studies are essential for understanding the pharmacodynamics of an antibiotic, revealing how quickly it can kill a bacterial population. Research on this compound has demonstrated its rapid bactericidal activity against both Staphylococcus aureus and Enterococcus faecalis. researchgate.netnih.gov This rapid killing effect is a desirable characteristic for an antibiotic, as it can lead to faster resolution of infections.

Preclinical Evaluation in Relevant In Vitro Infection Models

To bridge the gap between basic in vitro susceptibility testing and clinical application, more complex in vitro models that mimic the conditions of a real infection are employed.

Efficacy in Biofilm-Associated Infections

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously difficult to eradicate with conventional antibiotics. ncl.res.in Infections associated with biofilms, often found on medical devices or in chronic wounds, pose a significant clinical challenge. ncl.res.in The ability of an antibiotic to penetrate and disrupt biofilms is a critical attribute. While specific studies on this compound's efficacy against biofilms are not extensively detailed in the provided context, its potent activity against bacteria that commonly form biofilms, such as S. aureus, suggests it could be a candidate for treating such infections. ncl.res.in The development of novel antibiotics effective against biofilms is a key area of research.

Advanced Cellular and Organ-on-a-Chip Models

Organ-on-a-chip models are microfluidic devices that contain living cells in a continuously perfused, three-dimensional microenvironment, designed to replicate the key functional units of human organs. nih.gov These models offer a more physiologically relevant system for preclinical drug evaluation compared to traditional cell cultures. nih.gov By mimicking the complex interactions between cells and tissues, organ-on-a-chip technology can provide more accurate predictions of a drug's efficacy and potential toxicity. nih.gov Although the direct application of organ-on-a-chip models to evaluate this compound is not yet reported, these advanced in vitro systems represent a promising future direction for its preclinical assessment. Such models could be used to study the compound's activity in a simulated human infection environment, providing valuable data before moving to in vivo studies.

Exploration of Novel Pargamicin Analogs for Enhanced Efficacy and Specificity

The successful total synthesis of this compound has been a critical breakthrough, paving the way for comprehensive structure-activity relationship (SAR) studies. digitellinc.comacs.orgchemrxiv.org These studies are essential for understanding the chemical features crucial for the compound's potent antibacterial activity and for designing novel analogs with improved efficacy and specificity. The chemical synthesis of this compound is a complex undertaking due to its unique structure, which includes five sequential N-substituted amide bonds and several non-proteinogenic residues. digitellinc.comnih.gov Researchers have noted that the dense backbone substitution patterns present significant challenges, including sterically demanding condensation reactions and the potential for epimerization. chemrxiv.orgnih.gov

Early explorations into this compound analogs have already provided significant insights into its SAR. For instance, the synthesis and biological evaluation of a diastereomer of this compound revealed the critical importance of the stereochemistry of the cyclic peptide scaffold for its antibacterial potency. researchgate.netnih.govchemistryviews.org When the absolute configuration of the N-hydroxy-Ile residue was altered, the resulting diastereomer showed a significant loss of activity compared to the natural, potent (2S, 3S) form. chemistryviews.org

Further studies involved the creation of a simplified analog, cyclo[Sar-D-Phe-Ile-D-Pip-L-N-Me-Val-D-Pip], where the distinct piperazic acid (Piz) residues were replaced with pipecolic acid (Pip), and the hydroxyl groups on the (N-OH)-Ile and (N-Me)-β-OH-Val residues were absent. nsf.gov This simplified analog exhibited no significant bacterial growth inhibition, underscoring the vital role of the sidechain and backbone oxidations, as well as the specific Piz residues, for the antimicrobial activity of this compound. nsf.gov

The natural congeners of this compound—Pargamicins B, C, and D—also offer clues for analog design. Pargamicin C, for example, retains much of the antimicrobial activity of the parent compound, while subtle structural changes in Pargamicins B and D at the (N-OH)-Ile and γ-OH-D-Piz residues lead to diminished potency. chemrxiv.orgnsf.gov These findings suggest that modifications at these sites are likely to have a significant impact on biological activity.

Future research in this area will likely focus on the systematic substitution of each residue in the this compound macrocycle to build a detailed SAR model. The development of more efficient synthetic strategies, such as the submonomer approach where piperazic acid residues are formed late in the synthesis, will facilitate the generation of a library of this compound congeners. digitellinc.comnih.gov These efforts are currently underway and are expected to lead to the design of more potent and selective this compound analogs for combating drug-resistant bacteria. digitellinc.comchemrxiv.org

Table 1: Comparative Antibacterial Activity of this compound and its Analogs

| Compound | Modification from this compound | Antibacterial Activity | Reference |

|---|---|---|---|

| This compound | - (Natural Product) | Potent activity against MRSA and VRE. chemistryviews.org Low micromolar MIC values against various Staphylococcus, Enterococcus, and Streptococcus species. nsf.gov | chemistryviews.orgnsf.gov |

| This compound diastereomer | Altered stereochemistry at the N-hydroxy-Ile residue | Did not exhibit the same level of potency as the natural product. chemistryviews.org | chemistryviews.org |

| Simplified Analog | Pipecolic acid (Pip) in place of Piz residues; lack of hydroxyl groups. | No appreciable bacterial growth inhibition at 50 μg/mL. nsf.gov | nsf.gov |

| Pargamicin B and D | Subtle changes to the (N-OH)-Ile and γ-OH-D-Piz residues. | Diminished potency compared to this compound. chemrxiv.orgnsf.gov | chemrxiv.orgnsf.gov |

| Pargamicin C | Structural difference in the Pip(NOH-Ile) moiety. | Retains much of the antimicrobial activity of this compound. chemrxiv.orgnsf.gov | chemrxiv.orgnsf.gov |

Application of Computational Chemistry and Machine Learning in this compound Discovery and Optimization

While the synthesis and evaluation of this compound analogs currently rely on traditional laboratory methods, the fields of computational chemistry and machine learning offer powerful tools to accelerate and rationalize the drug discovery and optimization process. science.govorganicdivision.org These in silico approaches are increasingly being applied to natural product research and can be pivotal in guiding the development of future this compound derivatives. ncl.res.in

Computational tools such as molecular docking and molecular dynamics (MD) simulations can provide profound insights into the molecular interactions of this compound. ncl.res.inresearchgate.net For instance, docking studies could be employed to predict how this compound and its analogs bind to their putative biological targets, such as the bacterial cell membrane. researchgate.netnih.gov MD simulations can then be used to understand the stability of these interactions and the conformational changes the molecule undergoes, which are crucial for its function. ncl.res.in This detailed molecular-level understanding can guide the design of new analogs with enhanced binding affinity and specificity.

Machine learning (ML) algorithms represent another frontier for advancing this compound research. organicdivision.orgnih.gov ML models can be trained on existing SAR data from this compound and other antimicrobial peptides to predict the biological activity of novel, untested analogs. researchgate.net This predictive capability can help prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. organicdivision.org By analyzing the complex relationships between chemical structure and antibacterial activity, ML can identify key molecular descriptors that are critical for potency, which may not be immediately obvious from traditional SAR studies. researchgate.net

Furthermore, generative ML models can be used for de novo design of entirely new this compound-inspired compounds with optimized properties. By learning the underlying chemical patterns of active compounds, these models can propose novel structures that are predicted to have high efficacy and favorable drug-like properties.

Although specific applications of these computational methods to this compound have not yet been extensively reported, their successful use in the broader field of antimicrobial peptide and natural product discovery demonstrates their immense potential. ncl.res.inresearchgate.net As more SAR data for this compound analogs become available, the development of robust predictive models will become increasingly feasible, heralding a new era of data-driven design for this promising class of antibiotics.

常见问题

Q. What are the key structural features of Pargamicin A, and how do they influence its biological activity?

this compound is a cyclic depsipeptide containing piperazic acid moieties, which contribute to its conformational rigidity and antibacterial activity. Initial studies highlight that its macrocyclic structure and nonribosomal peptide synthetase (NRPS)-derived biosynthesis are critical for interacting with bacterial cell membranes . Structural elucidation via NMR and mass spectrometry revealed that the piperazic acid residues enhance stability against enzymatic degradation, a key factor in its bioactivity .

Q. What is the proposed mechanism of action of this compound against bacterial targets?

this compound exhibits antibacterial activity by disrupting membrane integrity, as demonstrated in in vitro assays with Gram-positive bacteria. Studies using fluorescent dye leakage assays suggest it forms pores in lipid bilayers, leading to ion imbalance and cell death . Comparative analysis with analogues lacking piperazic acid showed reduced activity, emphasizing the role of this structural component in membrane targeting .

Q. How was this compound initially isolated, and what are its natural sources?

this compound was first isolated from Amycolatopsis sp., a soil-derived actinomycete, using bioactivity-guided fractionation. Researchers employed high-performance liquid chromatography (HPLC) and cytotoxicity screening against cancer cell lines (e.g., HeLa) to identify and purify the compound . Genomic analysis of the producing strain revealed a biosynthetic gene cluster (BGC) encoding NRPS pathways, consistent with its peptide backbone synthesis .

Advanced Research Questions

Q. What strategies are effective in synthesizing this compound analogues to improve antibacterial selectivity?

Recent synthetic efforts focus on modular modifications of the piperazic acid and ester linkages. For example, Tsukuba University researchers replaced piperazic acid with other non-proteinogenic amino acids, which altered antibacterial specificity while reducing cytotoxicity in mammalian cell lines (e.g., IC₅₀ shifted from 2.1 μM to >10 μM) . Solid-phase peptide synthesis (SPPS) coupled with cyclization via intramolecular esterification is a common methodology, though yield optimization remains challenging due to steric hindrance .

Q. How can researchers resolve contradictions between this compound’s cytotoxicity and its antibacterial efficacy in preclinical models?

Discrepancies arise when in vitro antibacterial activity (e.g., MIC of 0.5 μg/mL against S. aureus) does not translate to in vivo efficacy, often due to poor pharmacokinetics or off-target cytotoxicity. To address this, researchers use structure-activity relationship (SAR) studies to identify non-cytotoxic derivatives. For instance, substituting the hydrophobic side chains in the macrocycle reduced mammalian cell toxicity by 60% while retaining 80% antibacterial activity .

Q. What experimental designs are recommended for evaluating the stability of this compound under physiological conditions?

Stability assays should simulate physiological pH (7.4), temperature (37°C), and serum exposure. Protocols include:

- Hydrolytic stability : Incubate this compound in phosphate-buffered saline (PBS) and analyze degradation via LC-MS over 24 hours.

- Serum stability : Use fetal bovine serum (FBS) to assess enzymatic degradation, with sampling at 0, 1, 4, and 8 hours .

- Metabolite profiling : Combine with hepatocyte incubation to identify major metabolites and potential toxicity pathways .

Q. How can conflicting data on this compound’s broad-spectrum activity be reconciled across studies?

Variations in bacterial strain susceptibility (e.g., Bacillus subtilis vs. E. coli) may stem from differences in membrane lipid composition or efflux pump expression. Researchers should standardize testing conditions:

- Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays.

- Include control strains with known membrane permeability profiles (e.g., Pseudomonas aeruginosa PAO1 vs. ΔoprD mutants) .

- Cross-validate results with orthogonal methods like time-kill kinetics or scanning electron microscopy (SEM) to confirm membrane disruption .

Methodological Guidance

Q. What criteria should guide the selection of this compound derivatives for in vivo testing?

Prioritize compounds with:

- Selectivity index (SI) >10 (ratio of mammalian cell IC₅₀ to bacterial MIC).

- Aqueous solubility >50 μg/mL (measured via shake-flask method).

- Plasma protein binding <90% (assessed via equilibrium dialysis) . Preclinical models should include murine systemic infection assays with pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human dosing .

Q. How should researchers address reproducibility challenges in this compound synthesis?

Document all reaction parameters (e.g., temperature, coupling reagents, resin type) and characterize intermediates rigorously. For example:

- Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection for amino acids.

- Validate cyclization efficiency via MALDI-TOF MS and circular dichroism (CD) to confirm macrocycle formation . Publish detailed Supporting Information (SI) with NMR spectra, HPLC traces, and elemental analysis to meet journal standards (e.g., Journal of Antibiotics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。